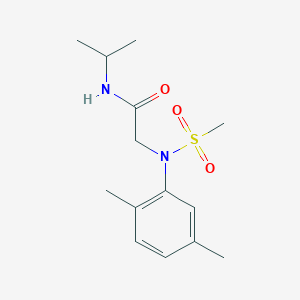![molecular formula C25H20Cl2N4O B4723570 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4723570.png)
6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline
Vue d'ensemble
Description
6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline, also known as CPQ, is a quinoline-based compound that has been widely studied for its potential therapeutic applications. In
Applications De Recherche Scientifique
6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Mécanisme D'action
The exact mechanism of action of 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been shown to have a variety of biochemical and physiological effects. In cancer research, 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been shown to induce apoptosis and inhibit angiogenesis, which can help to slow the growth and spread of tumors. In Alzheimer's and Parkinson's disease research, 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline has been shown to reduce oxidative stress and inflammation, which can help to protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline for lab experiments is its ability to selectively target certain enzymes and signaling pathways, which can help to reduce off-target effects. However, one of the limitations of 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are many potential future directions for research on 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline. One area of interest is the development of more efficient synthesis methods for 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline, which could help to reduce the cost and time required for research. Another area of interest is the further exploration of 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, future research could focus on the development of novel 6-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline derivatives with improved solubility and bioavailability.
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(6-chloro-2-pyridin-4-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N4O/c26-18-1-4-20(5-2-18)30-11-13-31(14-12-30)25(32)22-16-24(17-7-9-28-10-8-17)29-23-6-3-19(27)15-21(22)23/h1-10,15-16H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUBXJDQZAITET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-cyano-N-cyclohexylacrylamide](/img/structure/B4723502.png)
![(3-bromo-4-methoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B4723509.png)
![2-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4723510.png)
![2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4723521.png)
![8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4723522.png)
![methyl 2-chloro-5-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4723539.png)

![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide](/img/structure/B4723562.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4723563.png)


![ethyl (2-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4723572.png)